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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

The structural integrity of 3-(2-Aminophenoxy)propanamide relies on the stability of its ether

linkage and the distinct reactivity profiles of its two nitrogen centers.

Structural Specifications:

Molecular Formula:

[1][2][3]

Molecular Weight: 180.21 g/mol

IUPAC Name: 3-(2-Aminophenoxy)propanamide[1]

SMILES:NC1=CC=CC=C1OCCC(N)=O

Physicochemical Profile:
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Property
Value
(Predicted/Experimental)

Significance

LogP 0.65 ± 0.2

Moderate lipophilicity;
suitable for CNS
penetration when cyclized.
[1]

pKa (Aniline) ~4.6

The aromatic amine is weakly

basic, serving as a nucleophile

in cyclization.

pKa (Amide) ~15-16

The terminal amide acts as a

neutral H-bond donor/acceptor.

[1]

| H-Bond Donors | 3 (Aniline

, Amide

) | Critical for receptor binding and solubility.[1] | | Rotatable Bonds | 4 | High flexibility in the
alkyl chain facilitates intramolecular folding. |

Structural Visualization: The diagram below illustrates the connectivity and the critical "folding"

potential where the aniline nitrogen (

) is positioned to attack the amide carbonyl (

), a key feature for its synthetic utility.

Figure 1: Functional connectivity of 3-(2-Aminophenoxy)propanamide highlighting the reactive centers.
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[1]
Part 2: Synthetic Pathways[1][4][5]
The synthesis of 3-(2-Aminophenoxy)propanamide must avoid the premature oxidation of the

aniline or competitive N-alkylation.[1] The most robust protocol utilizes a Nitro-Reduction

Route, ensuring regioselectivity at the oxygen atom.

Protocol: The Nitro-Reduction Strategy
This two-step workflow is preferred for its scalability and high atom economy.[1]

Step 1: Michael Addition (O-Alkylation)[1]

Reagents: 2-Nitrophenol, Acrylamide, Triton B (Benzyltrimethylammonium hydroxide) or

.

Solvent: Ethanol or DMF (reflux).

Mechanism: The phenoxide anion attacks the

-carbon of acrylamide.

Critical Control: Use catalytic base to prevent hydrolysis of the amide to the carboxylic acid.

Step 2: Chemoselective Reduction

Reagents:

(1 atm), 10% Pd/C catalyst.

Solvent: Methanol or Ethyl Acetate.

Outcome: Quantitative conversion of the nitro group to the aniline without reducing the amide

or aromatic ring.

Detailed Workflow Diagram:
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Figure 2: Validated synthetic route via Michael addition and nitro-reduction.
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[1][6]
Part 3: Spectroscopic Characterization[1]
Researchers must validate the structure using NMR and IR spectroscopy. The following data

points are diagnostic for the 3-(2-Aminophenoxy)propanamide structure.
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1. Proton NMR (

NMR, 400 MHz, DMSO-

):

6.80 - 6.50 ppm (m, 4H): Aromatic protons. The ortho-substitution pattern creates a complex
multiplet, distinct from para-substituted analogs.[1]

4.70 ppm (s, 2H): Aniline

. Broad singlet, exchangeable with

.

4.15 ppm (t,

Hz, 2H): Phenoxy methylene (

).[1] The electronegativity of oxygen shifts this downfield.

2.55 ppm (t,

Hz, 2H): Amide methylene (

).[1]

7.40 & 6.90 ppm (bs, 2H): Amide

. Two distinct broad singlets due to restricted rotation.

2. Infrared Spectroscopy (FT-IR):

3450, 3350

: Primary amine (

) stretching (doublet).

1670

: Amide I band (
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stretch).[1] Strong diagnostic peak.

1240

: Aryl alkyl ether (

) asymmetric stretch.[1]

Part 4: Reactivity & Pharmacophore Potential[1][7]
The primary utility of 3-(2-Aminophenoxy)propanamide lies in its ability to undergo

intramolecular cyclocondensation to form 2,3-dihydro-1,5-benzoxazepin-4(5H)-one.[1] This

heterocyclic core is a bioisostere of benzodiazepines and is found in various antipsychotic and

cardiovascular drugs.

Mechanism of Cyclization: Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH), the

amide carbonyl is activated, facilitating nucleophilic attack by the aniline nitrogen. This "7-exo-

trig" cyclization is thermodynamically favored due to the formation of the stable 7-membered

lactam ring.[1]

Applications in Drug Discovery:

Fragment-Based Design: The molecule serves as a "linker" fragment, connecting aromatic

warheads with polar binding motifs.

PROTAC Linkers: The propanamide chain provides a precise distance (~4-5 Å) and flexibility

for designing Proteolysis Targeting Chimeras.

Heterocycle Synthesis: Direct precursor to 1,5-benzoxazepines, used in synthesizing

inhibitors of HIV-1 reverse transcriptase and sodium channel blockers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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